B1166840 Fuels, diesel, no. 2 CAS No. 68476-34-6

Fuels, diesel, no. 2

Cat. No.: B1166840
CAS No.: 68476-34-6
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Mechanism of Action

Target of Action

The primary target of Diesel No. 2 is the internal combustion engine, specifically the diesel engine . The fuel’s role is to provide the necessary energy for the engine to operate. This is achieved through the combustion of the fuel within the engine, which releases energy that is then converted into mechanical energy .

Mode of Action

Diesel No. 2 interacts with its target, the diesel engine, through a process known as combustion . During combustion, the fuel is injected into the engine’s combustion chamber where it is ignited by the heat of compressed air. This results in the release of energy in the form of heat and the production of exhaust gases . The energy released is used to drive the engine’s pistons, which in turn powers the vehicle .

Biochemical Pathways

While Diesel No. NO2 plays a significant role in the formation of ground-level ozone (O3), a key component of photochemical smog . Additionally, the combustion of Diesel No. 2 can lead to the formation of particulate matter, which can have detrimental effects on human respiratory organs .

Result of Action

The combustion of Diesel No. 2 results in the release of energy that powers the engine. On a molecular level, this involves the breaking of chemical bonds in the fuel and the formation of new bonds in the combustion products . On a cellular level, exposure to the combustion products, particularly particulate matter, can lead to inflammation and other adverse health effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Diesel No. 2. For instance, temperature can affect the fuel’s viscosity and combustion efficiency . Additionally, the presence of impurities in the fuel can lead to engine wear and increased emissions . Therefore, maintaining the quality and purity of Diesel No. 2 is crucial for its optimal performance and environmental sustainability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diesel fuel is typically produced through the distillation of crude oil in a refinery. The process involves heating crude oil to high temperatures, causing it to vaporize. The vapor is then condensed at different temperatures to separate various fractions, including diesel .

Industrial Production Methods:

    Distillation: The primary method for producing diesel fuel involves the distillation of crude oil. The crude oil is heated in a distillation column, and the diesel fraction is collected at a specific boiling range.

    Hydrocracking: This process involves breaking down larger hydrocarbon molecules into smaller ones using hydrogen and a catalyst. It helps in producing high-quality diesel with lower sulfur content.

    Catalytic Cracking: Similar to hydrocracking, this process uses a catalyst to break down larger hydrocarbon molecules.

Types of Reactions:

Common Reagents and Conditions:

    Oxygen: Essential for the combustion of diesel fuel.

    Catalysts: Used in various refining processes to enhance reaction rates and improve fuel quality.

Major Products Formed:

Scientific Research Applications

Diesel fuel has numerous applications in scientific research:

Comparison with Similar Compounds

    Gasoline: Another common fuel used in internal combustion engines, but it requires a spark for ignition.

    Biodiesel: A renewable alternative to diesel fuel, produced from biological sources like vegetable oils and animal fats.

    Liquefied Petroleum Gas (LPG): A gaseous fuel used in some internal combustion engines.

Uniqueness of Diesel Fuel:

Properties

CAS No.

68476-34-6

Molecular Weight

0

Synonyms

Fuels, diesel, no. 2; DIESELFUEL2-D; DIESEL-2; DIESELNO.2; Fuels, diesel, No 2 Gasoil - unspecified; middle distillate; Diesel fuels no. 2; Einecs 270-676-1

Origin of Product

United States
Customer
Q & A

Q1: What strategies are employed in modern diesel engine technology to minimize the environmental impact of Diesel Fuel No. 2 combustion?

A1: Modern diesel engine technology utilizes several strategies to mitigate the environmental impact of Diesel Fuel No. 2 combustion:

  • Optimized Fuel Injection Systems: Advanced fuel injection systems, such as multipoint injection with pressure swirl nozzles, ensure finer atomization and better fuel-air mixing. This results in more complete combustion, reducing particulate matter and nitrogen oxide (NOx) emissions. []
  • Exhaust Gas Treatment: Technologies like diesel particulate filters (DPFs) and selective catalytic reduction (SCR) systems are incorporated to capture and neutralize harmful emissions after combustion. DPFs trap particulate matter, while SCR systems use a catalyst and a reductant like urea to convert NOx into harmless nitrogen and water. []
  • Alternative Fuels and Additives: Research is ongoing to explore the use of alternative fuels like biodiesel blends and additives that can improve combustion efficiency and reduce emissions. []

Q2: How does the "Controlled Fuel Air Ratio (COFAR) system" contribute to achieving ultra-low emissions in diesel engines?

A: The COFAR system, featuring a venturi premixer, air valve, and fuel injection nozzle, plays a crucial role in achieving ultra-low emissions by precisely controlling the fuel-air ratio throughout the engine's operating range. [] This precise control ensures optimal combustion conditions, minimizing the formation of pollutants like NOx, carbon monoxide (CO), and unburned hydrocarbons (UHC). [] The system's ability to maintain low flame temperatures further contributes to NOx reduction. []

Q3: What are the limitations of using Coal-Water Slurry (CWS) as a fuel in diesel engines compared to Diesel Fuel No. 2?

A3: While CWS presents itself as a potential alternative fuel for diesel engines, its inherent properties pose challenges compared to conventional diesel:

  • Fuel Handling and Storage: CWS exhibits non-Newtonian fluid behavior, making it difficult to store and pump due to settling and potential agglomeration. [] Maintaining specific flow velocities and incorporating agitation systems are necessary to mitigate these issues. []
  • Ash Content: CWS typically contains a higher ash content compared to diesel fuel, potentially leading to increased engine wear and requiring efficient ash management systems. []

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